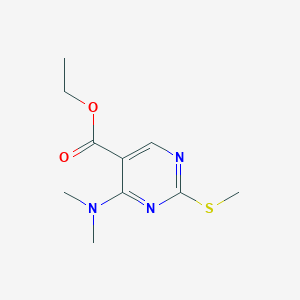

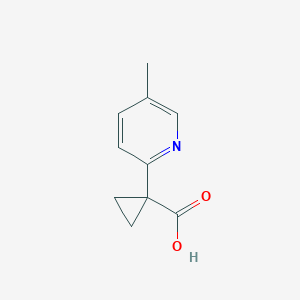

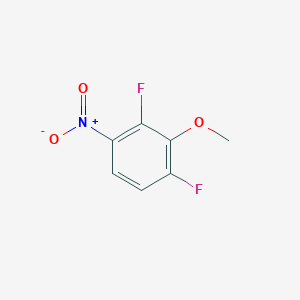

Ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate

Vue d'ensemble

Description

Ethyl 4-(dimethylamino)benzoate is a hydrophilic polymer, which can also be used as a derivative of 4-aminobenzoate . It is majorly used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .

Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate” are not available, similar compounds are often synthesized through various organic transformations .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, Ethyl 4-dimethylaminobenzoate has a chemical shift of 1.3; 3.0; 4.3; 6.7; 7.8 ppm .Chemical Reactions Analysis

Compounds like 4-Dimethylaminopyridine (DMAP) are highly versatile nucleophilic catalysts for acylation reactions and esterifications . They are also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, Ethyl 4-dimethylaminobenzoate is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor .Applications De Recherche Scientifique

Advanced Imaging in Alzheimer's Disease

Researchers have developed various radioligands for amyloid imaging in Alzheimer's disease patients, showcasing the breakthroughs in PET amyloid imaging techniques. These advancements enable early detection and evaluation of therapies targeting amyloid deposits in the brain, highlighting the critical role of chemical compounds in the development of diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

Chemical Immobilization of Proteins on Carbon Nanotubes

The functionalization of carbon nanotubes (CNTs) with proteins, utilizing cross-linkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is pivotal in biosensing applications. This research underscores the importance of chemical reactions in modifying CNTs for enhanced biological compatibility and functionality, although the efficacy and specificity of these chemical attachments require cautious interpretation and further validation (Gao & Kyratzis, 2008).

Electrochemical Surface Finishing and Energy Storage

Progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) signifies the potential of chemical compounds in revolutionizing surface finishing and energy storage solutions. The research focuses on electroplating and energy storage applications, indicating a growing interest in the field due to advancements in handling RTILs and their mixtures for technological applications (Tsuda, Stafford, & Hussey, 2017).

Ethyl Carbamate in Foods and Beverages

The presence of ethyl carbamate, a carcinogen, in fermented foods and beverages has raised health concerns. Scientific investigations into its formation mechanisms and methods for its reduction are crucial for ensuring food safety. This area of research exemplifies the need for chemical analysis and intervention strategies to mitigate health risks associated with foodborne carcinogens (Weber & Sharypov, 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-5-15-9(14)7-6-11-10(16-4)12-8(7)13(2)3/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFRATAVGJNRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N(C)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304308 | |

| Record name | ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15400-44-9 | |

| Record name | NSC165368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3059880.png)

![[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate](/img/structure/B3059886.png)

![{[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B3059889.png)

![tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1](/img/structure/B3059894.png)

![methyl 3-(1H-1,2,4-triazol-1-ylmethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059895.png)

![4-Fluoro-7-methoxybenzo[D]thiazol-2-amine](/img/structure/B3059897.png)